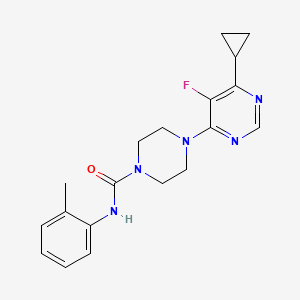

![molecular formula C13H17N3O2S B2531631 N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide CAS No. 2097862-90-1](/img/structure/B2531631.png)

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves a multi-step reaction starting with ethyl 2-(2-isopropylphenoxy) acetic acid, which is stirred with 2-diaminobenzene in dry dichloromethane. The addition of lutidine and TBTU under cooled conditions facilitates the formation of the desired compound. The crude product is then recrystallized to achieve purity and characterized using spectroscopic techniques such as HNMR and LC-MS .

Molecular Structure Analysis

The molecular structure of the synthesized compound is determined using crystallographic methods. The compound crystallizes in the orthorhombic crystal system with the space group Pbca. The unit cell parameters are a = 7.4250 (4) Å, b = 14.9753 (7) Å, c = 27.5656 (14) Å, and Z = 4. The crystal structure is solved using direct methods and refined to a final R-factor of 0.042 for 2158 observed reflections. The structure exhibits intermolecular hydrogen bonds of the type N–H···O and two intramolecular interactions N1-H1···O2 and N2-H2B···N1, which are crucial for the stability of the crystal .

Chemical Reactions Analysis

The paper does not provide specific details on the chemical reactions of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide beyond its synthesis. However, the presence of functional groups such as the amide and aromatic rings suggests potential reactivity typical of these moieties, such as participation in further amide bond formation or electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly detailed in the provided data. However, the molecular docking analysis suggests that the compound has anticancer activity, targeting the VEGFr receptor, which implies a certain degree of lipophilicity and molecular recognition necessary for interaction with biological targets. The crystalline nature and specific space group information indicate solid-state stability and potential for intermolecular interactions .

Case Studies and Biological Activity

The anticancer activity of the compound is confirmed through in silico modeling, which targets the VEGFr receptor. This suggests that the compound may have potential as a therapeutic agent in cancer treatment. The biological activity is inferred from the molecular docking analysis, although no in vivo or in vitro studies are mentioned in the provided data .

The second paper discusses a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation as opioid kappa agonists. While this does not directly relate to the compound , it provides context for the type of biological activities that similar compounds can exhibit. For instance, compound 48 in the series showed potent naloxone-reversible analgesic effects in a mouse model, indicating the relevance of the acetamide group in medicinal chemistry .

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

A study by Chkirate et al. (2019) focused on the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). The research explored the effect of hydrogen bonding on self-assembly processes and investigated the antioxidant activities of the ligands and their complexes, showing significant antioxidant properties Chkirate et al., 2019.

Insecticidal Assessment

Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles with potential insecticidal activity against the cotton leafworm, Spodoptera littoralis, highlighting the versatility of such compounds in developing pest control agents Fadda et al., 2017.

Antimicrobial Activities

Research by Wardkhan et al. (2008) investigated the synthesis of thiazoles and their fused derivatives, testing their antimicrobial activities against bacterial and fungal isolates. This study showcases the potential of acetamide derivatives in developing new antimicrobial agents Wardkhan et al., 2008.

Synthesis Methodologies

Jasiński et al. (2008) described the synthesis of optically active 1H-imidazole 3-oxides from amino acid esters, expanding the scope of synthetic strategies for generating imidazole-based compounds with potential biological applications Jasiński et al., 2008.

Biochemical Inhibition

Serafimidou et al. (2008) synthesized an acetamide derivative bearing terminal imidazole rings and evaluated its use as a catalyst for alkene epoxidation, demonstrating the compound's potential in catalysis and biochemical inhibition processes Serafimidou et al., 2008.

Mechanism of Action

Target of Action

Compounds containing an imidazole ring, such as this one, are known to interact with a broad range of biological targets .

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses.

Biochemical Pathways

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that imidazole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

Imidazole is a highly soluble compound in water and other polar solvents , which suggests that it may have good bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The solubility of imidazole in water and other polar solvents suggests that it may be stable in various environments and its action and efficacy may be influenced by factors such as pH and temperature.

Future Directions

The novel compounds synthesized from 1,2-phenylendiamine were tested against protozoa Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica . Experimental evaluations revealed strong activity for all tested compounds, having IC50 values in the nanomolar range, which were even better than metronidazole, the drug of choice for these parasites . This suggests potential future directions for the development of new drugs that overcome the AMR problems .

properties

IUPAC Name |

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c17-13(10-12-2-1-9-19-12)15-4-7-18-8-6-16-5-3-14-11-16/h1-3,5,9,11H,4,6-8,10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXXRZRYAREYOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCCOCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2531549.png)

![(E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone](/img/structure/B2531550.png)

![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/no-structure.png)

![9-cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2531554.png)

![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2531561.png)

![1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2531566.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531571.png)